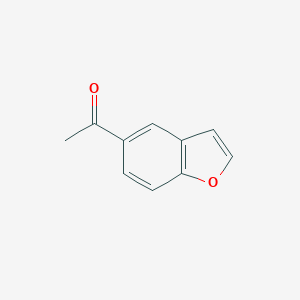

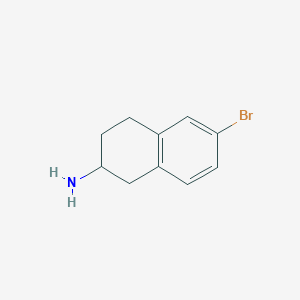

2,6-dipyridin-2-ylpyridin-4-amine

Overview

Description

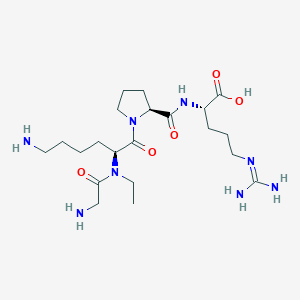

[2,2’:6’,2’‘-Terpyridin]-4’-amine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents. This compound is primarily used as a ligand in coordination chemistry, forming complexes with various metal ions .

Scientific Research Applications

Chemistry

In chemistry, [2,2’:6’,2’‘-Terpyridin]-4’-amine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their optical and electrochemical properties .

Biology and Medicine

Its ability to form complexes with metals like platinum makes it a candidate for anticancer research .

Industry

In the industrial sector, [2,2’:6’,2’‘-Terpyridin]-4’-amine is used in the synthesis of functional materials, including polymers and supramolecular structures. These materials have applications in catalysis, electronics, and materials science .

Future Directions

Terpyridine glycoconjugates have proven to be potential antitumor agents. The results highlight that Cu (II) and Fe (II) ternary complexes of terpyridine derivatives have antiproliferative activity in the micromolar range . This suggests a promising future direction for the use of “[2,2’:6’,2’‘-Terpyridin]-4’-amine” in medical applications.

Mechanism of Action

Target of Action

4’-Amino-2,2’:6’,2’‘-Terpyridine, also known as 2,2’:6’,2’‘-Terpyridin-4’-amine, is a tridentate ligand . It primarily targets metal centers, forming complexes with them . These metal complexes have been found to have potential applications in various fields, including opto-electronic devices and life science .

Mode of Action

The compound interacts with its targets (metal centers) through coordination, forming a sandwich-like structure . This interaction results in the formation of metallo-supramolecular structures . The structure of these complexes can be influenced by the presence of different substituents on the terpyridine scaffold .

Biochemical Pathways

It has been suggested that the compound may play a role in mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .

Pharmacokinetics

Its ability to form stable complexes with metal centers suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4’-Amino-2,2’:6’,2’'-Terpyridine’s action are largely dependent on the specific metal center it targets. For example, when integrated into a metal–organic framework, the compound has been found to exhibit photocatalytic activity . Additionally, certain complexes of the compound have shown promising antibacterial and antifungal activity .

Action Environment

The action, efficacy, and stability of 4’-Amino-2,2’:6’,2’'-Terpyridine can be influenced by various environmental factors. For instance, the spatial arrangement and intermolecular interaction of the compound can be adjusted through reticular chemistry, thereby improving its optoelectronic properties . Furthermore, the compound’s action can be enabled or enhanced when integrated into a metal–organic framework .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’:6’,2’‘-Terpyridin]-4’-amine typically involves the oxidative coupling of pyridines. One common method starts with 2-acetylpyridine, which reacts with N,N-dimethylformamide dimethyl acetal to produce an enaminone. This intermediate undergoes a base-catalyzed reaction with carbon disulfide, followed by alkylation with methyl iodide, forming a diketone. The diketone then condenses with ammonium acetate to yield the terpyridine derivative .

Industrial Production Methods

Industrial production methods for [2,2’:6’,2’‘-Terpyridin]-4’-amine often involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

[2,2’:6’,2’‘-Terpyridin]-4’-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: Another polypyridine ligand with similar coordination properties.

1,10-Phenanthroline: A heterocyclic compound used in coordination chemistry.

4,4’-Dimethyl-2,2’-bipyridine: A derivative of bipyridine with additional methyl groups.

Uniqueness

[2,2’:6’,2’‘-Terpyridin]-4’-amine is unique due to its tridentate binding mode, which allows it to form more stable and diverse metal complexes compared to bidentate ligands like bipyridine. This property makes it particularly valuable in the design of advanced materials and catalysts .

Properties

IUPAC Name |

2,6-dipyridin-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROISIAUYBSOVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572936 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193944-66-0 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of [2,2':6',2''-Terpyridin]-4'-amine compared to other terpyridines?

A1: [2,2':6',2''-Terpyridin]-4'-amine exhibits an unusual crystal structure due to intramolecular hydrogen bonding. X-ray crystallography revealed that the amino protons form hydrogen bonds with the nitrogen atoms of the terminal pyridine rings. [] This interaction influences the molecule's conformation, causing the two terminal rings to deviate from the plane of the central pyridine ring. This structural feature can impact its coordination behavior with metal ions.

Q2: How does [2,2':6',2''-Terpyridin]-4'-amine contribute to the synthesis of more complex molecules?

A2: [2,2':6',2''-Terpyridin]-4'-amine serves as a versatile building block for synthesizing larger ligands. For instance, it reacts with 4'-bromo-2,2':6',2''-terpyridine to produce bis(2,2':6',2''-terpyridin-4'-yl)amine in a solvent-free reaction. [] This new ligand, featuring two terpyridine units linked by an amine bridge, offers intriguing possibilities for creating multinuclear metal complexes with potentially unique electrochemical and photophysical properties.

Q3: What types of metal complexes can be formed using [2,2':6',2''-Terpyridin]-4'-amine?

A3: [2,2':6',2''-Terpyridin]-4'-amine can coordinate to various transition metals, including iron(II) and ruthenium(II), forming both homoleptic and heteroleptic complexes. [] In homoleptic complexes, all ligands surrounding the metal ion are identical, while heteroleptic complexes feature different types of ligands. The ability to form both types of complexes with this ligand opens up opportunities for tuning the electrochemical and photophysical properties of the resulting metal complexes for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)

![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)